|

REACTION_CXSMILES

|

O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.Cl.C(N(CC)CC)C.[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1.[N:31]1[CH:36]=[CH:35][C:34]([CH2:37][C:38]2[C:47]3[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=3)[C:41](=O)[NH:40][N:39]=2)=[CH:33][CH:32]=1.CN(C)C(=O)N(C)C.N>CCOCC.O>[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([NH:28][C:41]2[C:42]3[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=3)[C:38]([CH2:37][C:34]3[CH:35]=[CH:36][N:31]=[CH:32][CH:33]=3)=[N:39][N:40]=2)=[CH:26][CH:25]=1 |f:1.2|

|

|

Name

|

|

|

Quantity

|

17.03 g

|

|

Type

|

reactant

|

|

Smiles

|

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

|

|

Name

|

|

|

Quantity

|

11.56 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

15.31 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

7.12 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O

|

|

Name

|

|

|

Quantity

|

28 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(N(C)C)=O)C

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

|

Type

|

CUSTOM

|

|

Details

|

stirred under argon atmosphere at 200° C. (oil bath temperature) until a homogeneous melt

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

TEMPERATURE

|

|

Details

|

is heated

|

|

Type

|

CUSTOM

|

|

Details

|

has formed (about 45 min)

|

|

Duration

|

45 min

|

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture stirred for 4 h at an internal temperature of 160-170° C

|

|

Duration

|

4 h

|

|

Type

|

ADDITION

|

|

Details

|

is added dropwise

|

|

Type

|

CUSTOM

|

|

Details

|

to 150° C

|

|

Type

|

STIRRING

|

|

Details

|

is stirred for 0.5 h at 100-103° C. (internal temperature)

|

|

Duration

|

0.5 h

|

|

Type

|

ADDITION

|

|

Details

|

is added dropwise to the brown solution, where-upon a suspension forms

|

|

Type

|

TEMPERATURE

|

|

Details

|

While cooling to an ultimate temperature of 15° C.

|

|

Type

|

STIRRING

|

|

Details

|

the suspension is stirred for 0.5 h

|

|

Duration

|

0.5 h

|

|

Type

|

STIRRING

|

|

Details

|

stirred for a further 10 min

|

|

Duration

|

10 min

|

|

Type

|

FILTRATION

|

|

Details

|

The mixture is filtered

|

|

Type

|

WASH

|

|

Details

|

the filter residue is washed with water

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

ether, and dried in air

|

|

Type

|

CUSTOM

|

|

Details

|

After recrystallization from methanol/ether (under treatment with activated carbon)

|

|

Type

|

CUSTOM

|

|

Details

|

drying under HV for 8 h at 120° C.

|

|

Duration

|

8 h

|

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

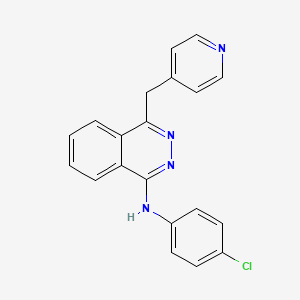

ClC1=CC=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |